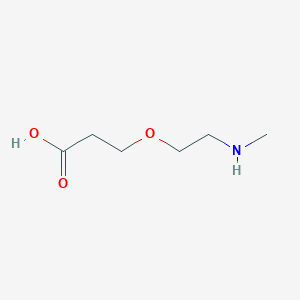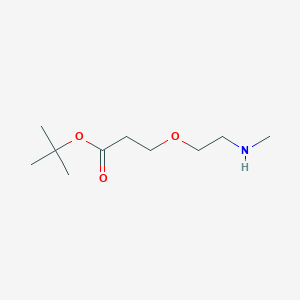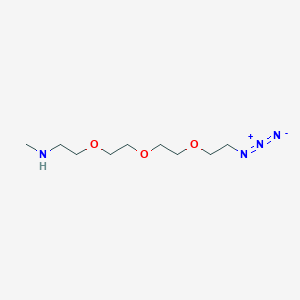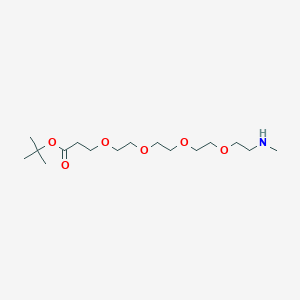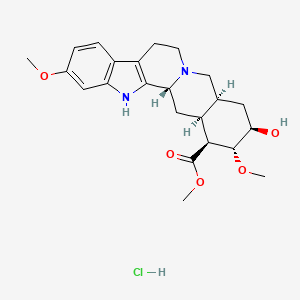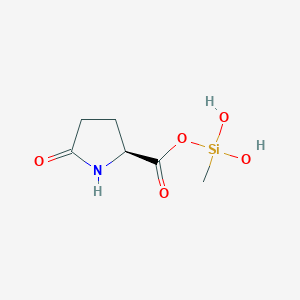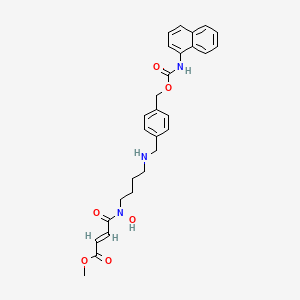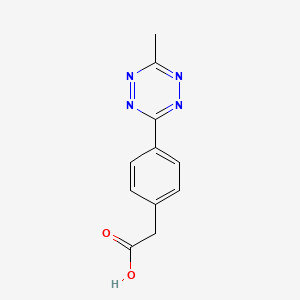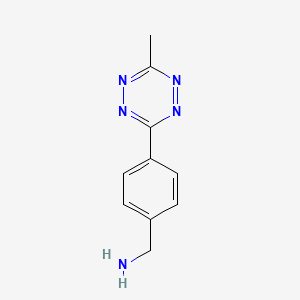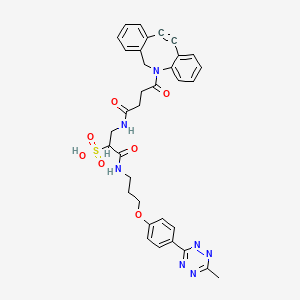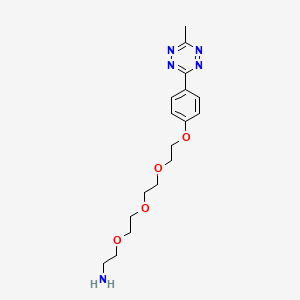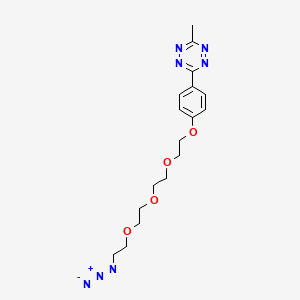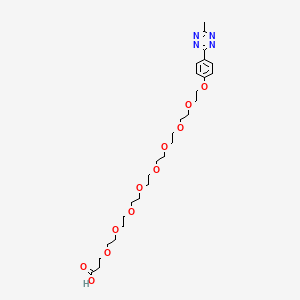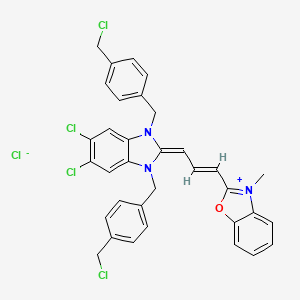
mitoTracker Green FM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MitoTracker Green FM is a cell-permeant green-fluorescent dye that selectively stains mitochondria in live cells. It is a derivative of carbocyanine and contains a mildly thiol-reactive chloromethyl moiety, which allows it to covalently bind to mitochondrial proteins. This dye is unique in that its accumulation in mitochondria is independent of the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial mass and function in various scientific research applications .
Preparation Methods
MitoTracker Green FM is typically provided as a lyophilized solid, which must be reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution. The recommended concentration for the stock solution is 1 mM, which can be achieved by dissolving 50 µg of the dye in 74.4 µL of high-quality DMSO. This stock solution can then be diluted in appropriate buffers or cell culture media to create working solutions with concentrations ranging from 20 to 200 nM, depending on the specific experimental requirements .
Chemical Reactions Analysis
MitoTracker Green FM undergoes covalent binding reactions with mitochondrial proteins by reacting with free mercaptan groups of cysteine residues. This reaction is facilitated by the chloromethyl moiety present in the dye. The dye does not undergo significant oxidation, reduction, or substitution reactions under typical experimental conditions. The primary product of this reaction is the covalently bound dye-protein complex, which allows for the stable labeling of mitochondria .
Scientific Research Applications
MitoTracker Green FM is widely used in various scientific research fields, including chemistry, biology, medicine, and industry. Some of its key applications include:
Mitochondrial Mass Assessment: The dye is used to measure mitochondrial mass in live cells, providing insights into mitochondrial content and function.
Cell Cycle Studies: It is employed in experiments studying the cell cycle, particularly in assessing mitochondrial dynamics during different phases of the cell cycle.
Apoptosis Research: This compound is used to study apoptosis and other end-point assays, as it allows for the visualization of mitochondrial changes during cell death processes.
Flow Cytometry: The dye is suitable for flow cytometry applications, enabling the analysis of mitochondrial content and function in heterogeneous cell populations.
Mechanism of Action
MitoTracker Green FM exerts its effects by passively diffusing across the plasma membrane and accumulating in active mitochondria. Once inside the mitochondria, the dye covalently binds to mitochondrial proteins through its chloromethyl moiety, reacting with free mercaptan groups of cysteine residues. This binding is independent of the mitochondrial membrane potential, allowing for stable and reliable staining of mitochondria in live cells .
Comparison with Similar Compounds
MitoTracker Green FM is part of a family of MitoTracker dyes, which includes MitoTracker Orange CMTMRos, MitoTracker Red CMXRos, MitoTracker Red FM, and MitoTracker Deep Red FM. These dyes differ in their spectral characteristics and fixability. For example, MitoTracker Red CMXRos is dependent on mitochondrial membrane potential, while this compound is not. This makes this compound particularly useful for experiments where membrane potential may be compromised .
Similar compounds to this compound include:
- YOYO-1
- Cyber Green
- Acridine Orange
- CYTO-13
- Nonyl Acridine Orange
These compounds share similar spectral properties but may differ in their specific applications and binding mechanisms.
Properties
CAS No. |
201860-17-5 |
|---|---|
Molecular Formula |
C34H28Cl5N3O |
Molecular Weight |
671.9 g/mol |
IUPAC Name |
2-[3-[5,6-dichloro-1,3-bis[[4-(chloromethyl)phenyl]methyl]benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-1,3-benzoxazol-3-ium;chloride |
InChI |
InChI=1S/C34H28Cl4N3O.ClH/c1-39-29-5-2-3-6-32(29)42-34(39)8-4-7-33-40(21-25-13-9-23(19-35)10-14-25)30-17-27(37)28(38)18-31(30)41(33)22-26-15-11-24(20-36)12-16-26;/h2-18H,19-22H2,1H3;1H/q+1;/p-1 |
InChI Key |
RUVJFMSQTCEAAB-UHFFFAOYSA-M |
SMILES |
C[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-] |
Canonical SMILES |
C[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MitoMark Green I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


